molecular formula C10H20N2O B13188021 1-(3-Amino-4-methylpiperidin-1-yl)butan-1-one

1-(3-Amino-4-methylpiperidin-1-yl)butan-1-one

Katalognummer: B13188021
Molekulargewicht: 184.28 g/mol
InChI-Schlüssel: IHNGSSGVQXKKBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Amino-4-methylpiperidin-1-yl)butan-1-one is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom

Vorbereitungsmethoden

The synthesis of 1-(3-Amino-4-methylpiperidin-1-yl)butan-1-one typically involves the reaction of 4-methylpiperidine with butanone in the presence of an amine catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity . Industrial production methods may involve larger-scale reactions with optimized conditions to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

1-(3-Amino-4-methylpiperidin-1-yl)butan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3-Amino-4-methylpiperidin-1-yl)butan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of various chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3-Amino-4-methylpiperidin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

1-(3-Amino-4-methylpiperidin-1-yl)butan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H20N2O

Molekulargewicht

184.28 g/mol

IUPAC-Name

1-(3-amino-4-methylpiperidin-1-yl)butan-1-one

InChI

InChI=1S/C10H20N2O/c1-3-4-10(13)12-6-5-8(2)9(11)7-12/h8-9H,3-7,11H2,1-2H3

InChI-Schlüssel

IHNGSSGVQXKKBT-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)N1CCC(C(C1)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.